

1-Tetradecanol-d29 for absolute quantification of fatty acids

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Compound of Interest

Compound Name: 1-Tetradecanol-d29

Cat. No.: B1626932

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Application Note & Protocol

Absolute Quantification of Fatty Acids Using 1-Tetradecanol-d29 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

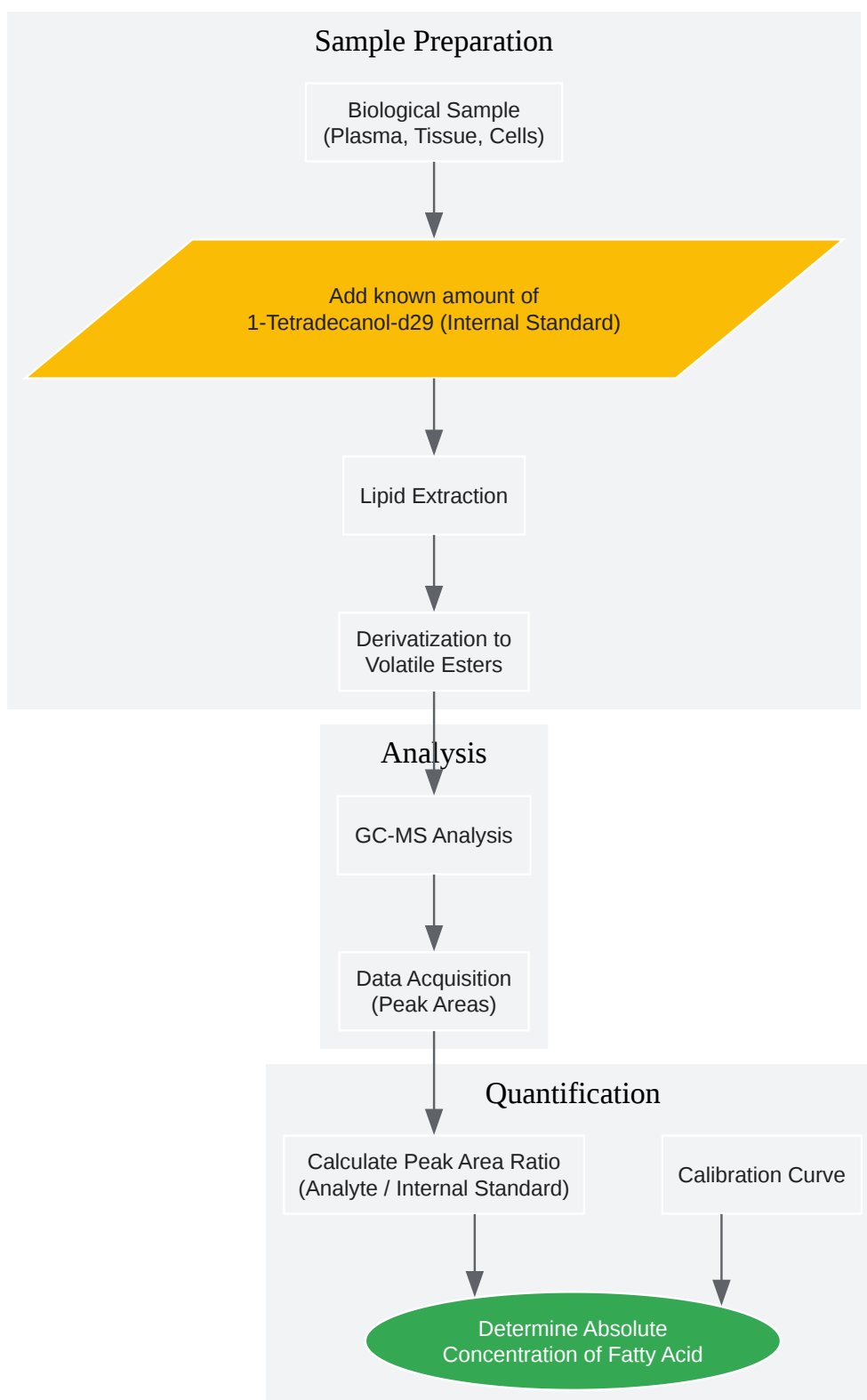
Introduction

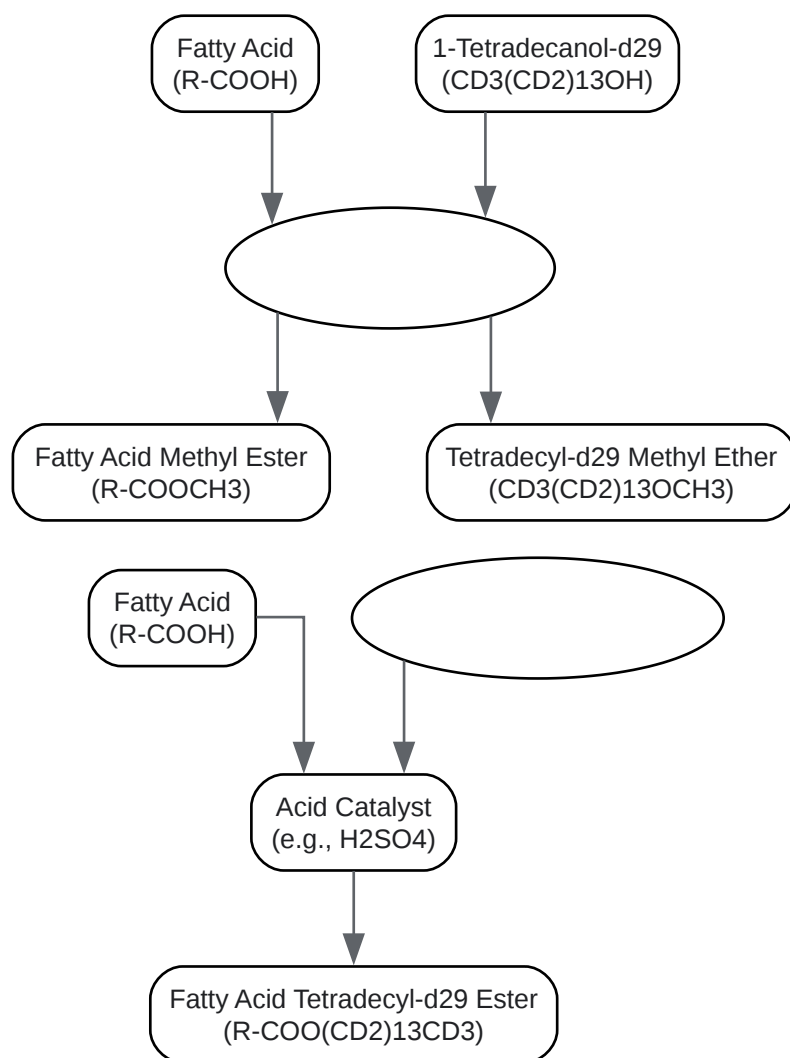
The absolute quantification of fatty acids is critical in various research fields, including metabolomics, drug discovery, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, often requiring derivatization of fatty acids to more volatile esters. The accuracy of quantification heavily relies on the use of internal standards to correct for variations during sample preparation and analysis. Deuterated standards are ideal as they co-elute with their non-deuterated counterparts but are distinguishable by mass spectrometry.

While the use of deuterated fatty acids as internal standards is well-established, this application note proposes a novel and robust methodology utilizing **1-Tetradecanol-d29** for the absolute quantification of fatty acids. This long-chain deuterated alcohol can be employed in two principal ways: as a conventional internal standard that is derivatized alongside the target fatty acids, or as a derivatizing agent itself, creating fatty acid tetradecyl-d29 esters. Both approaches offer a reliable means for accurate quantification.

Principle of Quantification

Absolute quantification is achieved by adding a known amount of a stable isotope-labeled internal standard (**1-Tetradecanol-d29**) to a sample at the beginning of the workflow. The internal standard experiences the same sample preparation steps, including extraction and derivatization, as the endogenous fatty acids. By comparing the peak area of the analyte to the peak area of the internal standard in the GC-MS analysis, and using a calibration curve, the absolute concentration of the fatty acid in the original sample can be determined.





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